molecular formula C29H28N2O4 B11611314 1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11611314
M. Wt: 468.5 g/mol
InChI Key: MWOMBNKHBHRFCS-UHFFFAOYSA-N
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Description

1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multi-step organic reactions The starting materials are often aromatic compounds that undergo various transformations such as nitration, reduction, and cyclization to form the dibenzo[b,e][1,4]diazepine core

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The ethanone group can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone group may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[1-hydroxy-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone: shares structural similarities with other dibenzo[b,e][1,4]diazepines, such as clozapine and olanzapine.

    Clozapine: Known for its antipsychotic properties.

    Olanzapine: Used in the treatment of schizophrenia and bipolar disorder.

Uniqueness

The uniqueness of this compound lies in its specific substituents and their positions on the dibenzo[b,e][1,4]diazepine core. These structural features may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C29H28N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

5-acetyl-6-(3-methoxyphenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H28N2O4/c1-18(32)31-26-10-5-4-9-24(26)30-25-16-21(19-11-13-22(34-2)14-12-19)17-27(33)28(25)29(31)20-7-6-8-23(15-20)35-3/h4-15,21,29-30H,16-17H2,1-3H3

InChI Key

MWOMBNKHBHRFCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)OC

Origin of Product

United States

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